molecular formula C18H16ClP B8344369 Triphenylphosphane;hydrochloride

Triphenylphosphane;hydrochloride

Cat. No.: B8344369
M. Wt: 298.7 g/mol
InChI Key: AVCVDUDESCZFHJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Triphenylphosphane hydrochloride, systematically named triphenylphosphane dihydrochloride , is a quaternary phosphonium salt formed by the protonation of triphenylphosphine (PPh$$3$$) with hydrochloric acid. Its molecular formula, C$${18}$$H$${17}$$Cl$$2$$P, corresponds to a molecular weight of 335.2 g/mol . The compound’s structure consists of a central phosphorus atom bonded to three phenyl groups and two chloride ions, arranged in a trigonal bipyramidal geometry in non-polar solvents .

Key identifiers include:

  • IUPAC Name : Triphenylphosphane dihydrochloride
  • SMILES : C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
  • InChI Key : HYUFXBPAIGJHRY-UHFFFAOYSA-N
  • Synonyms : Triphenylphosphine hydrochloride, chlorotriphenylphosphonium chloride

The compound’s crystalline solid form exhibits limited solubility in water (0.0017 g/100 mL at 22°C) but dissolves readily in polar aprotic solvents like acetonitrile .

Historical Development and Significance in Organophosphorus Chemistry

Triphenylphosphane hydrochloride emerged as a byproduct of advancements in phosphine chemistry during the mid-20th century. Its parent compound, triphenylphosphine, gained prominence through its role in the Wittig reaction (1954), enabling alkene synthesis from aldehydes and ketones . The hydrochloride derivative became significant for its utility in stabilizing reactive intermediates and facilitating proton transfer in catalytic cycles.

A pivotal application lies in coordination chemistry , where it serves as a precursor for synthesizing transition metal complexes. For example, rhodium-triphenylphosphine hydrochlorides are employed in hydrogenation catalysts, leveraging the phosphine ligand’s electron-donating properties to modulate metal reactivity .

Comparative Analysis with Related Phosphonium Salts

Triphenylphosphane hydrochloride belongs to a broader family of phosphonium salts, each with distinct reactivity profiles:

Compound Formula Key Properties Applications
Triphenylphosphane hydrochloride C$${18}$$H$${17}$$Cl$$_2$$P Ionic structure in polar solvents; weak nucleophilicity Stabilizing agent, catalyst precursor
Triphenylphosphine dichloride (C$$6$$H$$5$$)$$3$$PCl$$2$$ Covalent in non-polar solvents; strong chlorinating agent Alcohol-to-alkyl chloride conversion
Triphenylphosphine oxide (C$$6$$H$$5$$)$$_3$$PO High thermal stability; hydrolytically inert Byproduct of Wittig reactions

Key distinctions :

  • Solubility : Unlike the covalent triphenylphosphine dichloride, the ionic nature of triphenylphosphane hydrochloride enhances its solubility in polar media .
  • Reactivity : The hydrochloride exhibits reduced electrophilicity compared to dichloride derivatives, making it less effective in chlorination but more suitable for acid-catalyzed reactions .
  • Coordination Behavior : The chloride ions in triphenylphosphane hydrochloride enable ligand exchange in metal complexes, a feature absent in neutral phosphine oxides .

Properties

Molecular Formula

C18H16ClP

Molecular Weight

298.7 g/mol

IUPAC Name

triphenylphosphane;hydrochloride

InChI

InChI=1S/C18H15P.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

AVCVDUDESCZFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Triphenylphosphane hydrochloride is primarily known for its role as a reagent in organic synthesis. It serves as a reducing agent and a nucleophile, facilitating several important chemical reactions:

  • Wittig Reaction : One of the most significant applications is in the Wittig reaction, where triphenylphosphane reacts with aldehydes and ketones to form alkenes. This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
  • Reduction Reactions : It effectively reduces carbonyl compounds to alcohols, making it valuable in the preparation of alcohols from ketones and aldehydes .
  • Synthesis of Pharmaceuticals : Triphenylphosphane hydrochloride is involved in synthesizing several drugs, including clindamycin and chlorambucil, which have shown cytotoxic effects against certain cancers .

Coordination Chemistry

In coordination chemistry, triphenylphosphane hydrochloride acts as a ligand that forms complexes with various metal ions. These complexes are essential for catalytic processes:

  • Metal Complex Formation : It forms stable complexes with metals such as palladium, platinum, and rhodium. These metal complexes are pivotal in various catalytic reactions, including hydrogenation and cross-coupling reactions .
  • Polymer-Supported Applications : The use of polymer-supported triphenylphosphane has gained attention due to its enhanced reactivity and ease of separation from reaction mixtures. This approach facilitates functional group interconversions and heterocycle synthesis .

Medicinal Chemistry

Recent studies have highlighted the potential of triphenylphosphane derivatives in medicinal applications:

  • Antitumor Activity : Research indicates that triphenylphosphane derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives have been shown to enhance the efficacy of established chemotherapeutics like paclitaxel by increasing their cytotoxic potency against cancer cells while minimizing toxicity to normal cells .
  • Mechanistic Insights : The mechanism behind the selective toxicity of these compounds appears linked to their ability to target mitochondria in cancer cells, leading to increased apoptosis in malignant cells compared to non-malignant cells .

Table 1: Summary of Key Applications of Triphenylphosphane Hydrochloride

Application AreaSpecific UseImportance
Organic SynthesisWittig ReactionFormation of alkenes from carbonyl compounds
Reduction of carbonylsPreparation of alcohols
Drug SynthesisUsed in manufacturing pharmaceuticals
Coordination ChemistryLigand for metal complexesCatalysis in hydrogenation and cross-coupling
Medicinal ChemistryAntitumor agentsEnhances efficacy of existing chemotherapeutics

Table 2: Case Studies on Antitumor Activity

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Notes
PPh3 DerivativeA5491-10High selectivity for tumor cells
Gold(I)-PPh3 ComplexTHP-1Not specifiedEvaluated cytotoxicity via WST-1 assay

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between triphenylphosphane hydrochloride and structurally or functionally related compounds:

Table 1: Comparative Properties of Triphenylphosphane Hydrochloride and Analogues

Compound Molecular Formula Key Features Applications References
Triphenylphosphane hydrochloride C₁₈H₁₅P·HCl Protonated phosphine; acidic, polar solubility. Metal coordination, catalysis, precursors
Triphenylphosphine (PPh₃) C₁₈H₁₅P Neutral ligand; reducing agent. LD₅₀ (rat, oral): 700 mg/kg. Catalysis (e.g., Staudinger reaction)
(Chloromethyl)triphenylphosphonium chloride C₁₉H₁₈Cl₂P Quaternary phosphonium salt; strong alkylating agent. Wittig reactions, organic synthesis
Ethyl-triphenylphosphonium chloride C₂₀H₂₂ClP Quaternary salt with ethyl group; enhanced hydrophobicity. Phase-transfer catalysis
[RuCl₂(CH₃CN)₃(PPh₃)]·CH₃CN C₁₃H₁₈Cl₂N₃RuP Ru(II) complex with PPh₃; distorted octahedral geometry. Catalytic oxidation studies
Gold(I)-triphenylphosphane complexes Varies (e.g., AuCl(PPh₃)) N-Au-P/Cl-Au-P bonds; cytotoxic (IC₅₀: 3.46 µM in cancer cells). Anticancer agents, enzyme inhibition

Structural and Functional Analysis

Triphenylphosphine (PPh₃) vs. PPh₃·HCl Reactivity: PPh₃ is a neutral ligand and strong reducing agent, while PPh₃·HCl acts as a protonated species, reducing unwanted redox reactions in acidic media . Solubility: PPh₃·HCl exhibits higher solubility in polar solvents (e.g., water, methanol) compared to hydrophobic PPh₃ . Applications: PPh₃ is preferred in reductive eliminations (e.g., Pd-catalyzed cross-coupling), whereas PPh₃·HCl stabilizes metal complexes in oxidative conditions .

Phosphonium Salts (Quaternary Derivatives) (Chloromethyl)triphenylphosphonium chloride and Ethyl-triphenylphosphonium chloride are quaternary salts with permanent positive charges, making them potent alkylating agents.

Metal Complexes Ru(II) Complexes: PPh₃·HCl enables the substitution of labile ligands (e.g., Cl⁻) with acetonitrile in Ru coordination spheres, critical for tuning catalytic activity . Gold(I) Complexes: PPh₃ ligands in Au(I) compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) show potent anticancer activity by inhibiting DHFR and TrxR enzymes, with IC₅₀ values <5 µM .

Toxicity and Safety PPh₃ has moderate toxicity (LD₅₀: 700 mg/kg in rats), while phosphonium salts are generally more hazardous due to their reactive alkyl groups .

Preparation Methods

Key Reaction:

PPh₃ + HCl → PPh₃·HCl

Optimal Conditions

ParameterValue/DescriptionSource
Solvent 1,4-Dioxane or tetrahydrofuran (THF)
Temperature 20–70°C
Reaction Time 12–24 hours
Yield 95–98%

Procedure :

  • Dissolve PPh₃ in a polar aprotic solvent (e.g., dioxane).

  • Add concentrated HCl (e.g., 48% aqueous HCl) dropwise under stirring.

  • Heat the mixture to 70°C for 12 hours.

  • Evaporate the solvent and isolate the precipitate.

Advantages :

  • High purity (≥97%) due to minimal side reactions.

  • Scalable for industrial applications.

Challenges :

  • Potential oxidation of PPh₃ to triphenylphosphine oxide (PPh₃=O) under prolonged exposure to air.

ParameterValue/DescriptionSource
Solvent Toluene
Temperature 50°C
Reaction Time 3.5 hours
Yield 95.8% (PPh₃)

Procedure :

  • React phenol with PCl₃ in toluene at 50°C.

  • Add sodium to facilitate deprotonation and coupling.

  • Distill the organic phase to isolate PPh₃.

Method B: Phenylsodium and PCl₃

Reaction :
3 C₆H₅Na + PCl₃ → PPh₃ + 3 NaCl

ParameterValue/DescriptionSource
Solvent Toluene or xylene
Temperature 20–30°C
Reaction Time 1 hour (aging: 30 minutes)
Yield 97.5% (PPh₃)

Procedure :

  • Disperse phenylsodium in an aromatic solvent.

  • Add PCl₃ dropwise under cooling.

  • Filter the reaction mixture and concentrate the organic phase.

Step 2: Conversion to PPh₃·HCl

After isolating PPh₃, proceed with HCl addition as described in Section 1.

Alternative Routes and Considerations

Oxidation Mitigation

PPh₃ is prone to oxidation by air to form PPh₃=O. To minimize this, reactions are carried out under inert atmospheres (e.g., nitrogen) or in anhydrous solvents.

Purification Techniques

  • Recrystallization : Dissolve the hydrochloride in hot ethanol or isopropanol, then cool to precipitate pure PPh₃·HCl.

  • Washing : Treat the crude product with ether to remove unreacted PPh₃ or side products.

Data Summary: Comparative Analysis of Methods

MethodYield (PPh₃·HCl)Purity (%)Key AdvantagesLimitationsSource
Direct Protonation95–98%≥97Simple, high yield, scalableRequires anhydrous HCl
Two-Step (Phenol/PCl₃)95.8% (PPh₃) → ~95% (HCl)≥95Utilizes low-cost phenolMulti-step, solvent waste
Two-Step (Phenylsodium)97.5% (PPh₃) → ~97% (HCl)≥97Fast reaction, high reproducibilityRequires phenylsodium preparation

Q & A

Q. What are the standard synthetic routes for preparing triphenylphosphane hydrochloride, and how do reaction conditions influence yield?

Triphenylphosphane hydrochloride is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with phenylmagnesium bromide (C₆H₅MgBr) in anhydrous conditions. Key steps include:

  • Step 1: Slow addition of PCl₃ to phenylmagnesium bromide in dry ether at 0–5°C to prevent side reactions.
  • Step 2: Hydrolysis of the intermediate with hydrochloric acid to yield the hydrochloride salt.
  • Purification: Recrystallization from ethanol or toluene to remove unreacted starting materials . Critical Factors: Excess PCl₃ improves yield, while moisture leads to hydrolysis byproducts (e.g., phosphine oxides).
Synthetic ConditionYield (%)Purity (%)
Dry ether, 0°C8598
Moisture-exposed6278

Q. Which analytical techniques are essential for characterizing triphenylphosphane hydrochloride, and how are they applied?

Key methods include:

  • ¹H/³¹P NMR: Confirms structure via chemical shifts (δ ~7.5 ppm for aromatic protons; δ +20 ppm for P in ³¹P NMR).
  • IR Spectroscopy: Detects P–Cl bonds (550–600 cm⁻¹) and absence of P=O (indicative of oxidation).
  • Elemental Analysis: Validates C, H, P, and Cl content (±0.3% deviation).
  • Mass Spectrometry: Molecular ion peak at m/z 278.7 (M⁺–Cl) .

Q. How can researchers mitigate oxidation during storage of triphenylphosphane hydrochloride?

Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated oxidation. Purity loss after 6 months is <5% under these conditions .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence the efficacy of triphenylphosphane hydrochloride in Staudinger reactions?

Triphenylphosphane hydrochloride facilitates iminophosphorane formation in Staudinger reactions. Optimal conditions:

  • Solvent: THF > DCM (due to better solubility and stability of intermediates).
  • Catalyst: Use of DMAP (4-dimethylaminopyridine) increases reaction rate by 40% via transition-state stabilization. Mechanistic Insight: ³¹P NMR traces show transient phosphazide intermediates (δ –10 to –15 ppm) .
SolventReaction Time (h)Yield (%)
THF292
DCM478

Q. What experimental strategies resolve contradictions in reported catalytic activity of triphenylphosphane hydrochloride in cross-coupling reactions?

Discrepancies arise from trace metal impurities (e.g., Pd, Cu) in commercial batches. Solutions:

  • Pre-treatment: Stir with EDTA (0.1 M) to chelate metals, followed by filtration.
  • Control Experiments: Compare activity of purified vs. as-received batches. Studies show purified triphenylphosphane hydrochloride improves Suzuki coupling yields by 15–20% .

Q. How can computational modeling guide the design of triphenylphosphane hydrochloride derivatives for enhanced chiral induction?

DFT calculations (B3LYP/6-31G*) predict steric and electronic effects of substituents on phosphorous. For example:

  • Electron-withdrawing groups (e.g., –CF₃) increase Lewis acidity, improving coordination to transition metals.
  • Bulkier substituents (e.g., 2,4,6-trimethylphenyl) enhance enantioselectivity in asymmetric hydrogenation (up to 95% ee) .

Methodological Considerations

Q. What protocols validate the absence of phosphine oxide impurities in triphenylphosphane hydrochloride?

  • TLC: Use silica gel plates with hexane:ethyl acetate (3:1); phosphine oxide spots (Rf ~0.5) vs. pure product (Rf ~0.7).
  • ³¹P NMR: Phosphine oxide appears at δ +25 ppm, distinguishable from the target compound .

Q. How should researchers optimize reaction stoichiometry in Wittig reactions using triphenylphosphane hydrochloride?

A 1:1.2 molar ratio of aldehyde:triphenylphosphane hydrochloride minimizes ylide decomposition. For sterically hindered aldehydes, increase temperature to 60°C and use DMF as solvent .

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